

An In-depth Technical Guide to the Physicochemical Properties of Homoveratric Acid

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Compound of Interest

Compound Name: 3,4-Dimethoxyphenylacetic acid

Cat. No.: B131958

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of homoveratric acid. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key property determinations are provided.

Chemical Identity and Molecular Structure

Homoveratric acid, also known as (3,4-dimethoxyphenyl)acetic acid, is a phenylacetic acid derivative substituted with two methoxy groups at positions 3 and 4 of the benzene ring.^[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals such as anti-inflammatory agents and cardiovascular drugs.^{[2][3]} It is also recognized as a human urinary metabolite.^[1]

Identifier	Value	Source
IUPAC Name	2-(3,4-dimethoxyphenyl)acetic acid	[1]
Synonyms	(3,4-Dimethoxyphenyl)acetic acid, Homoveratric acid	[3][4]
CAS Number	93-40-3	[2][4][5]
Chemical Formula	C ₁₀ H ₁₂ O ₄	[2][4][5]
Molecular Weight	196.20 g/mol	[1][2][4]
SMILES	<chem>COC1=C(C=C(C=C1)CC(=O)O)OC</chem>	[1]
InChI Key	WUAXWQRULBZETB-UHFFFAOYSA-N	[5]

Physicochemical Properties

The physicochemical properties of homoveratric acid are crucial for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and distribution.

Physical Properties

Property	Value	Source
Appearance	White to light yellow or light beige powder/crystal	[4]
Melting Point	96 - 101 °C	[6]
Boiling Point	331.4 °C at 760 mmHg	
Density	~1.189 - 1.217 g/cm ³ (estimate)	[3]

Chemical and Pharmacokinetic Properties

Property	Value	Source
pKa (Strongest Acidic)	3.86 - 4.34	[4]
Water Solubility	1.21 g/L (Predicted)	
logP (Octanol-Water Partition Coefficient)	1.28 - 1.58 (Experimental and Predicted)	[4]
Polar Surface Area	55.76 Å ²	[1]
Rotatable Bond Count	4	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	4	

Experimental Protocols

While specific experimental determinations for homoveratric acid are not extensively detailed in publicly available literature, the following are generalized, standard laboratory protocols for measuring the key physicochemical properties outlined above.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry homoveratric acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.
- **Heating:** The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

- **Observation:** The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- **Purity Assessment:** A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Methodology:

- **Solution Preparation:** A precise weight of homoveratric acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
- **Titration Setup:** A calibrated pH meter with an electrode is immersed in the homoveratric acid solution. The solution is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.
- **Titration:** The base is added to the acid solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution (y-axis) against the volume of titrant added (x-axis).
- **pKa Determination:** The equivalence point of the titration is the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) is located, and the pH at this point is equal to the pKa of the acid.

Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The shake-flask method is a standard technique for

its determination.

Methodology:

- **Equilibration:** An excess amount of solid homoveratric acid is added to a known volume of water in a flask.
- **Shaking:** The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
- **Phase Separation:** After shaking, the suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered (using a filter that does not adsorb the solute) or centrifuged to separate the saturated solution from the excess solid.
- **Concentration Analysis:** The concentration of homoveratric acid in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Solubility Calculation:** The determined concentration represents the aqueous solubility of homoveratric acid at the specified temperature.

Signaling Pathways and Experimental Workflows

A review of the available scientific literature did not yield specific, well-defined signaling pathways in which homoveratric acid is a primary modulator. While it is a known metabolite of catecholamines, its direct interactions and effects on specific cellular signaling cascades are not sufficiently detailed to be represented in a diagrammatic format.

Similarly, while homoveratric acid is used in various synthetic and analytical procedures, no standardized, overarching experimental workflow was identified that would be suitable for the requested visualization. Its application is typically as a starting material or an analyte within broader, more complex experimental designs.

Therefore, no diagrams for signaling pathways or experimental workflows have been generated for this guide.

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